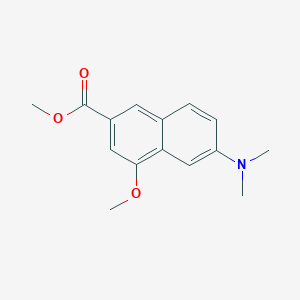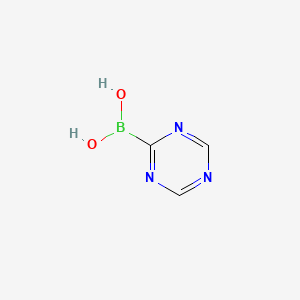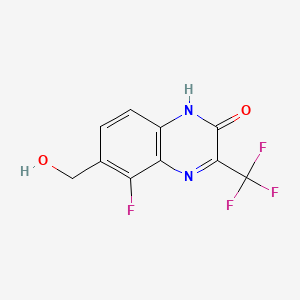
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family This compound is characterized by the presence of fluorine, hydroxymethyl, and trifluoromethyl groups attached to a quinoxalinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 3-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 5-fluoro-2-nitroaniline with 3-(trifluoromethyl)benzaldehyde under acidic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a reducing agent, such as sodium borohydride, to yield the quinoxalinone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group in the starting material can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Fluoro-6-(carboxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone.
Reduction: 5-Fluoro-6-(aminomethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone.
Substitution: Various substituted quinoxalinones depending on the nucleophile used.
科学研究应用
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
5-Fluoro-6-(trifluoromethyl)-1H-benzimidazole: Similar in structure but lacks the hydroxymethyl group.
5-Fluoro-6-nitroisobenzofuran-1(3H)-one: Contains a nitro group instead of a hydroxymethyl group.
Uniqueness
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone is unique due to the presence of both hydroxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H6F4N2O2 |
|---|---|
分子量 |
262.16 g/mol |
IUPAC 名称 |
5-fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H6F4N2O2/c11-6-4(3-17)1-2-5-7(6)16-8(9(18)15-5)10(12,13)14/h1-2,17H,3H2,(H,15,18) |
InChI 键 |
LXPDREYRERRDTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1CO)F)N=C(C(=O)N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



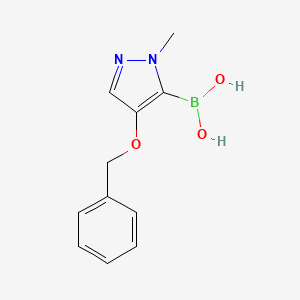
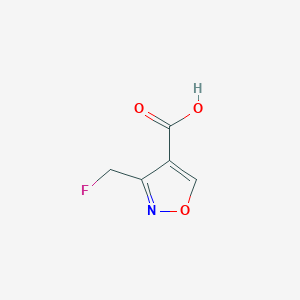
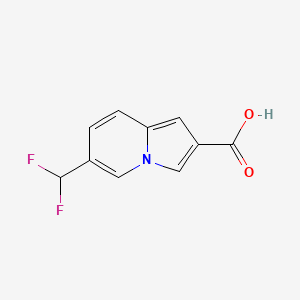

![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)

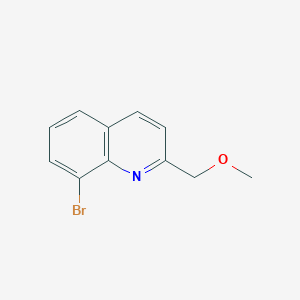

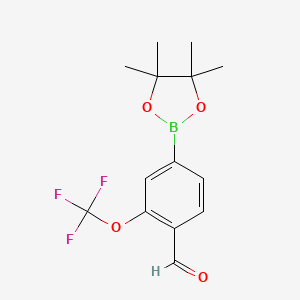
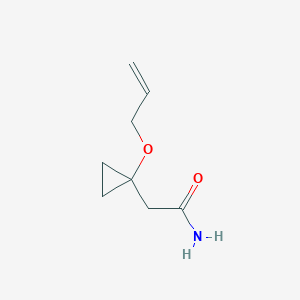
![3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)
